Cbz-4-Methy-L-Phenylalanine
CAS No.:
Cat. No.: VC3681115
Molecular Formula:
Molecular Weight: 329.42
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 329.42 |
|---|
Introduction
Chemical Properties and Structure
Molecular Identification
Cbz-4-Methyl-L-Phenylalanine is a chemically modified amino acid with specific identifiers that distinguish it from related compounds. The compound is cataloged with CAS number 49759-58-2, providing a unique registry identifier in chemical databases. Its molecular formula is C18H19NO4, reflecting its composition of 18 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. The molecular weight of the compound is 313.3 g/mol, positioning it within the typical range for protected amino acid derivatives used in peptide synthesis.
The IUPAC name, (2S)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, provides detailed information about its structural configuration. The "2S" designation specifically indicates the stereochemistry at the alpha carbon, confirming it maintains the L-configuration of the parent amino acid. This stereochemical purity is essential for maintaining biological compatibility in resultant peptide products.
Structural Features
The structure of Cbz-4-Methyl-L-Phenylalanine consists of several key components that contribute to its functionality in peptide synthesis. At its core is the 4-methyl-L-phenylalanine backbone, which features a para-methyl group on the phenyl ring, distinguishing it from regular L-phenylalanine. This methyl substitution alters the electronic and hydrophobic properties of the amino acid side chain.
The critical protective element in this compound is the benzyloxycarbonyl (Cbz) group attached to the amino group. This protection strategy is fundamental to controlled peptide synthesis, as it prevents the amino group from participating in unwanted reactions during coupling procedures. The Cbz group consists of a benzyl moiety linked to the amino group via a carbamate (urethane) bond, creating a stable protective structure that can be selectively removed under specific conditions without affecting other functional groups in complex peptides.
Unlike its unprotected counterpart, the Cbz protection makes the compound less prone to racemization during coupling reactions, preserving the stereochemical integrity that is crucial for biological activity in the final peptide products . This feature makes Cbz-4-Methyl-L-Phenylalanine particularly valuable in the synthesis of stereochemically pure peptide pharmaceuticals.
Physical Characteristics
While comprehensive physical data specific to Cbz-4-Methyl-L-Phenylalanine is limited in the available literature, general characteristics can be inferred from similar protected amino acids. Protected amino acids like Cbz-4-Methyl-L-Phenylalanine typically present as white to off-white crystalline solids with defined melting points.
The compound's solubility profile is influenced by both the carboxylic acid group and the hydrophobic protecting group. It generally exhibits good solubility in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane, and ethyl acetate, while showing limited solubility in water . This solubility profile facilitates its utilization in various synthetic methodologies employed in peptide chemistry.
Synthesis Methodologies
General Synthesis Approach
The synthesis of Cbz-4-Methyl-L-Phenylalanine typically follows established procedures for amino acid protection chemistry. The most common approach involves the reaction between 4-methyl-L-phenylalanine and benzyloxycarbonyl chloride (CbzCl) in the presence of a suitable base. This reaction selectively targets the amino group, forming a carbamate linkage that serves as the protective function.
The general reaction can be represented as follows:
4-Methyl-L-phenylalanine + CbzCl → Cbz-4-Methyl-L-Phenylalanine + HCl
This protection reaction is typically conducted under mild alkaline conditions to neutralize the hydrogen chloride generated during the reaction. The base selection is critical, with sodium carbonate (Na2CO3) often employed to maintain appropriate pH without causing racemization of the chiral center .
Protection Mechanisms
The protection mechanism involves nucleophilic attack by the amino group of 4-methyl-L-phenylalanine on the carbonyl carbon of benzyloxycarbonyl chloride. This reaction proceeds through a tetrahedral intermediate that ultimately forms the carbamate linkage characteristic of Cbz protection . The reaction typically occurs in a biphasic solvent system using water and an organic solvent such as ethyl acetate, which facilitates the interaction between the water-soluble amino acid and the organic-soluble protecting reagent .
Careful control of reaction conditions is essential to ensure selective protection of the amino group without affecting the carboxylic acid functionality. The reaction progress can be monitored using ninhydrin staining, which detects the presence of free amino groups . Completion of the reaction is indicated by the absence of ninhydrin-positive spots, confirming successful protection of the amino group.
Purification and Characterization
Following the protection reaction, purification of Cbz-4-Methyl-L-Phenylalanine typically involves extraction with organic solvents such as ethyl acetate. The organic layer containing the protected amino acid is washed sequentially with dilute acid to remove any unreacted amino acid, followed by dilute base to remove excess benzyloxycarbonyl chloride, and finally with water to remove remaining salts .
The purified product can be characterized using various analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy provides confirmation of structural integrity, while mass spectrometry confirms the molecular weight of 313.3 g/mol. High-performance liquid chromatography (HPLC) can be employed to assess the purity of the final product, ensuring its suitability for peptide synthesis applications.
Applications in Peptide Synthesis
Role in Peptide Bond Formation
Cbz-4-Methyl-L-Phenylalanine serves as a crucial building block in peptide synthesis due to its controlled reactivity. The Cbz protection of the amino group prevents it from participating in coupling reactions, allowing selective activation and reaction of the carboxylic acid group. This selectivity is essential for controlled peptide bond formation, particularly in complex multi-step peptide syntheses.
In peptide coupling reactions, the carboxylic acid group of Cbz-4-Methyl-L-Phenylalanine can be activated using various coupling reagents and then reacted with the free amino group of another amino acid or peptide fragment . This reaction forms a peptide bond between the two components while maintaining the integrity of the Cbz protecting group. The general reaction scheme follows:
Cbz-4-Methyl-L-Phenylalanine + H2N-R → Cbz-4-Methyl-L-Phenylalanine-R + H2O
Where R represents another amino acid or peptide fragment with a free amino group .
Sequential Peptide Synthesis
Cbz-4-Methyl-L-Phenylalanine is particularly valuable in sequential peptide synthesis strategies. After forming a peptide bond through the carboxylic acid group, the Cbz protecting group can be selectively removed through catalytic hydrogenation or acidolysis, revealing a free amino group for subsequent coupling reactions . This allows for the stepwise extension of peptide chains in either the N-terminal or C-terminal direction.
The selective deprotection and coupling sequence can be repeated multiple times to build peptides of increasing complexity, making Cbz-4-Methyl-L-Phenylalanine an essential tool in the synthesis of bioactive peptides and peptide-based pharmaceuticals . The general sequence involves:
-
Coupling Cbz-4-Methyl-L-Phenylalanine to an amino component
-
Selective removal of the Cbz group
-
Coupling of the next protected amino acid
-
Repetition of steps 2 and 3 until the desired peptide is synthesized
This methodical approach ensures high yield and purity in the final peptide product .
Advantages in Peptide Chemistry
Cbz-4-Methyl-L-Phenylalanine offers several advantages in peptide synthesis compared to unprotected amino acids or alternative protection strategies. The Cbz group is stable under basic conditions typically employed in peptide coupling reactions, preventing unwanted deprotection during synthesis . Additionally, the para-methyl substituent on the phenylalanine ring can influence the electronic and steric properties of the resulting peptide, potentially enhancing specific structural features or biochemical interactions.
The Cbz protecting group also provides advantages in terms of analytical detection during synthesis. The aromatic ring of the Cbz group absorbs strongly in the ultraviolet region, facilitating monitoring of reaction progress and product purification using UV-based detection methods like HPLC . This feature enhances the efficiency and reliability of peptide synthesis protocols utilizing Cbz-4-Methyl-L-Phenylalanine.
Pharmaceutical and Biochemical Applications
Drug Development Applications
Cbz-4-Methyl-L-Phenylalanine plays a significant role in pharmaceutical research, particularly in the development of peptide-based drugs. The compound serves as a valuable intermediate in the synthesis of peptide pharmaceuticals, where the methyl substituent on the phenylalanine ring can enhance pharmacokinetic properties such as stability and lipophilicity.
In drug discovery programs, Cbz-4-Methyl-L-Phenylalanine is utilized to create modified peptides with improved therapeutic properties. The methyl substitution on the phenylalanine side chain can influence receptor binding, metabolic stability, and blood-brain barrier penetration, making it a valuable tool for medicinal chemists developing peptide-based therapeutics.
Biochemical Research Tools
Beyond pharmaceutical applications, Cbz-4-Methyl-L-Phenylalanine serves as an important tool in biochemical research. Protected amino acids like Cbz-4-Methyl-L-Phenylalanine are used to synthesize peptide probes for studying enzyme mechanisms, protein-protein interactions, and cellular signaling pathways.
The compound's utility extends to the creation of specialized peptide libraries for screening biological activities and identifying lead compounds for further development. The controlled reactivity provided by the Cbz protection allows for precise incorporation of 4-methyl-L-phenylalanine into diverse peptide structures, facilitating structure-activity relationship studies in biochemical research.
Comparative Analysis
Comparison with Other Protected Phenylalanine Derivatives
Cbz-4-Methyl-L-Phenylalanine represents one of several protected phenylalanine derivatives used in peptide chemistry. When compared to the more common N-Cbz-L-Phenylalanine (without the methyl group), the 4-methyl variant offers subtle differences in hydrophobicity and electronic properties that can influence peptide folding and interactions .
The table below compares key properties of Cbz-4-Methyl-L-Phenylalanine with related protected amino acids:
| Property | Cbz-4-Methyl-L-Phenylalanine | N-Cbz-L-Phenylalanine | N-Methyl-L-Phenylalanine |
|---|---|---|---|
| Molecular Weight (g/mol) | 313.3 | 299.3 | 179.2 |
| Protection Group | Cbz (N-terminal) | Cbz (N-terminal) | Methyl (N-terminal) |
| Side Chain Modification | 4-methyl | None | None |
| Primary Application | Peptide synthesis | Peptide synthesis | Peptide synthesis |
| Deprotection Method | Catalytic hydrogenation | Catalytic hydrogenation | Not applicable |
This comparison highlights the structural uniqueness of Cbz-4-Methyl-L-Phenylalanine and its specific position within the family of protected phenylalanine derivatives used in peptide chemistry .
Advantages Over Alternative Protecting Groups
The Cbz protecting group in Cbz-4-Methyl-L-Phenylalanine offers specific advantages over alternative amino protection strategies. Unlike tert-butyloxycarbonyl (Boc) protection, which requires strong acidic conditions for removal, the Cbz group can be cleaved under milder conditions using catalytic hydrogenation . This selective deprotection allows for greater flexibility in synthetic strategies, particularly when working with peptides containing acid-sensitive functional groups.
Compared to fluorenylmethyloxycarbonyl (Fmoc) protection, the Cbz group in Cbz-4-Methyl-L-Phenylalanine provides greater stability under basic conditions, making it suitable for synthesis protocols involving base-catalyzed reactions . Additionally, the aromatic nature of the Cbz group provides UV detectability, facilitating reaction monitoring and purification processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume